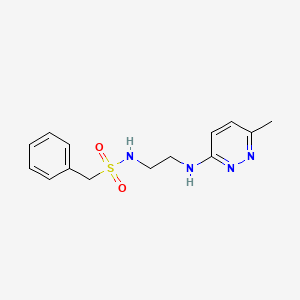

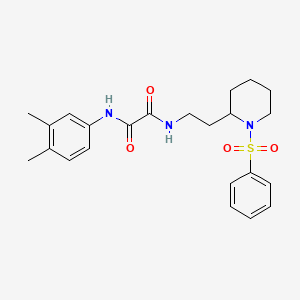

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid . These compounds are prepared in 2-ethoxy ethanol. Acid chlorides are then condensed with 2-hydroxyethyl piperazine to prepare amide derivatives . Another method involves the use of α-bromoketones and 2-aminopyridines . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3-yl group, an aminoethyl group, and a phenylmethanesulfonamide group. The exact structure can be determined using spectral (IR, 1 H NMR, and Mass spectra) studies .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 230.29 and a molecular formula of C8H14N4O2S. Further properties can be determined using various analytical techniques.Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

One-Pot Synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides : A study by Rozentsveig et al. (2013) discusses the synthesis of heterocyclic sulfonamides through a one-pot reaction involving 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides, leading to nucleophilic addition products. These products are then easily cyclized to form imidazo[1,2-a]pyridin-3-yl)sulfonamides and imidazo[2,1-b]thiazol-5-yl)sulfonamides. This study highlights the versatility of sulfonamides in synthesizing complex heterocyclic compounds (Rozentsveig et al., 2013).

Drug Metabolism and Biocatalysis

Application of Biocatalysis to Drug Metabolism : A publication by Zmijewski et al. (2006) demonstrates the use of Actinoplanes missouriensis for the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide compound, highlighting the role of microbial biocatalysis in drug metabolism studies. This approach enables the generation of significant quantities of metabolites for further structural characterization, providing insights into the metabolic pathways of sulfonamide drugs (Zmijewski et al., 2006).

Antimicrobial and Anticancer Activity

Synthesis and Antimicrobial Activity of Sulfonamides : Gein et al. (2006) investigated the antimicrobial properties of various sulfonamide derivatives, including 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones. This study signifies the potential of sulfonamide compounds in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Gein et al., 2006).

Theoretical Investigation of Antimalarial Sulfonamides as COVID-19 Drug : Research by Fahim and Ismael (2021) explores the antimalarial activity of sulfonamide derivatives and their potential application as COVID-19 therapeutics. Through computational calculations and molecular docking studies, this work assesses the reactivity and efficacy of sulfonamides against malaria and COVID-19, highlighting the broad therapeutic potential of these compounds (Fahim & Ismael, 2021).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

Based on its structural similarity to pyrrolopyrazine derivatives, it may influence a variety of pathways related to the biological activities mentioned above .

Result of Action

Given its structural similarity to pyrrolopyrazine derivatives, it may have a range of effects consistent with the biological activities of these compounds .

Propriétés

IUPAC Name |

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c1-12-7-8-14(18-17-12)15-9-10-16-21(19,20)11-13-5-3-2-4-6-13/h2-8,16H,9-11H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUIXRIHTLNQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2980110.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980111.png)

![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2980113.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2980114.png)

![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2980123.png)

![2-[(1-Ethylpyrazol-4-yl)-[(5-methylpyridin-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2980126.png)

![5-{3-[(4-Chlorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2980127.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2980131.png)

![4-hydroxy-N-[3-(trifluoromethyl)phenyl]dihydro-2(3H)-isoxazolecarboxamide](/img/structure/B2980132.png)